molecular formula C13H16O3 B12761270 trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol 5-acetate CAS No. 93640-71-2

trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol 5-acetate

Cat. No.: B12761270
CAS No.: 93640-71-2
M. Wt: 220.26 g/mol
InChI Key: CPMMXYMSSNBMHY-STQMWFEESA-N
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Preparation Methods

The preparation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves the reaction of Benzo[b]thiophene with chlorobenzene. The specific method includes reacting Benzo[b]thiophene with alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is used in the development of pharmaceuticals and therapeutic agents.

    Industry: It is used as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

    Benzo[b]thiophene-2-carboxylic acid: This compound lacks the chlorine atom present in 3-Chlorobenzo[b]thiophene-2-carboxylic acid, resulting in different chemical properties and reactivity.

    3-Bromobenzo[b]thiophene-2-carboxylic acid: This compound has a bromine atom instead of a chlorine atom, leading to different reactivity and applications.

The uniqueness of 3-Chlorobenzo[b]thiophene-2-carboxylic acid lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

CAS No.

93640-71-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

[(5S,6S)-6-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl] acetate

InChI

InChI=1S/C13H16O3/c1-9(14)16-13-11-7-3-2-5-10(11)6-4-8-12(13)15/h2-3,5,7,12-13,15H,4,6,8H2,1H3/t12-,13-/m0/s1

InChI Key

CPMMXYMSSNBMHY-STQMWFEESA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](CCCC2=CC=CC=C12)O

Canonical SMILES

CC(=O)OC1C(CCCC2=CC=CC=C12)O

Origin of Product

United States

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